

Improving the light and wash fastness of Disperse Red 91 on polyester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse red 91*

Cat. No.: *B076703*

[Get Quote](#)

Technical Support Center: Disperse Red 91 Application on Polyester

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the light and wash fastness of **Disperse Red 91** on polyester fabrics.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing of polyester with **Disperse Red 91**, offering step-by-step solutions to improve experimental outcomes.

Problem	Potential Cause	Recommended Solution
Poor Light Fastness	<ul style="list-style-type: none">- Incomplete removal of surface dye.- Photodegradation of the dye molecule by UV radiation.[1]- Dye migration to the fiber surface during heat treatments.[2]	<ul style="list-style-type: none">- Implement a thorough reduction clearing process after dyeing.- Apply a UV absorber as a post-treatment to protect the dye from UV degradation.[1][3]- Optimize heat setting conditions (temperature and time) to minimize thermal migration.[2]
Low Wash Fastness / Color Bleeding	<ul style="list-style-type: none">- Unfixed dye remaining on the fiber surface.[4]- Agglomeration of dye particles leading to poor penetration.	<ul style="list-style-type: none">- Perform a reduction clearing step to remove loose dye particles from the fabric surface.[4][5]- Ensure proper dispersion of the dye in the dyebath by using an effective dispersing agent.
Inconsistent or Uneven Dyeing	<ul style="list-style-type: none">- Improper pH of the dyebath.- Dyeing temperature too low or heating rate too rapid.- Poor dye dispersion.	<ul style="list-style-type: none">- Adjust the dyebath pH to an acidic range of 4.5-5.5 using acetic acid for optimal dye exhaustion.- For high-temperature dyeing, ensure the temperature reaches 130°C and is held for at least 60 minutes.[5]- Prepare a stable dye dispersion using a suitable dispersing agent before adding to the dyebath.
Shade Variation Between Batches	<ul style="list-style-type: none">- Inconsistent dyeing parameters (temperature, time, pH).- Variations in fabric pretreatment.	<ul style="list-style-type: none">- Strictly control all dyeing process parameters for each batch.- Ensure uniform and consistent scouring and heat-setting of the polyester fabric before dyeing.

Frequently Asked Questions (FAQs)

Q1: What are the typical light and wash fastness ratings for **Disperse Red 91** on polyester?

A1: The fastness properties of **Disperse Red 91** can vary depending on the dyeing process and after-treatments. Generally, it has good light fastness. The following table provides typical fastness ratings.

Data Presentation: Fastness Properties of **Disperse Red 91** on Polyester

Fastness Test	ISO Standard	Rating (Untreated)	Rating (With After-Treatment)
Light Fastness	ISO 105-B02	6-7	7-8
Wash Fastness (Color Change)	ISO 105-C06	4-5	5
Wash Fastness (Staining)	ISO 105-C06	4	4-5

Note: "Untreated" refers to dyeing without subsequent reduction clearing or UV absorber application. "With After-Treatment" ratings are indicative of potential improvements based on studies of similar disperse dyes, as direct comparative data for **Disperse Red 91** is not readily available.

Q2: How does reduction clearing improve the fastness of **Disperse Red 91**?

A2: After the dyeing process, some dye particles may remain loosely adhered to the surface of the polyester fibers.^[4] These unfixed dye molecules are a primary cause of poor wash fastness and can also negatively impact light fastness. Reduction clearing is a post-dyeing treatment that uses a reducing agent (e.g., sodium hydrosulfite) and an alkali (e.g., caustic soda) to chemically destroy these surface dye molecules, making them colorless and water-soluble for easy removal.^{[2][5]} This process ensures that the final color is derived only from the dye that has penetrated and is fixed within the fiber, thereby significantly improving wash and rub fastness.^[5]

Q3: What is the role of a UV absorber in improving light fastness?

A3: A UV absorber is a chemical compound that can be applied to the dyed fabric as a finishing agent. It functions by absorbing harmful ultraviolet (UV) radiation from a light source and dissipating it as less harmful thermal energy.[\[1\]](#) This protective layer prevents the UV radiation from reaching the dye molecules, thus inhibiting the photochemical reactions that cause fading and improving the light fastness of the dyed fabric.[\[1\]\[3\]](#)

Q4: Can the dyeing temperature affect the fastness properties?

A4: Yes, the dyeing temperature is critical for achieving good fastness with disperse dyes on polyester. High-temperature dyeing, typically at 130°C, is recommended.[\[5\]](#) This high temperature is necessary to swell the polyester fibers, allowing the dye molecules to penetrate deep into the fiber structure.[\[5\]](#) Proper penetration and fixation within the fiber are essential for achieving high wash and light fastness. Dyeing at lower temperatures may result in more dye remaining on the fiber surface, leading to poorer fastness properties.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with Disperse Red 91

Objective: To dye polyester fabric with **Disperse Red 91** using a high-temperature exhaust method.

Materials:

- Polyester fabric
- **Disperse Red 91**
- Dispersing agent
- Acetic acid
- High-temperature dyeing apparatus (e.g., laboratory jet dyeing machine)

Procedure:

- Prepare the dyebath with a liquor ratio of 10:1.

- Add a dispersing agent (e.g., 1 g/L) to the dyebath.
- Create a paste of the required amount of **Disperse Red 91** with a small amount of water and the dispersing agent. Add this paste to the dyebath.
- Introduce the polyester fabric into the dyebath at 60°C.
- Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
- Run the fabric in the bath at 60°C for 15 minutes.
- Increase the temperature to 130°C at a rate of 1.5-2.0°C per minute.
- Maintain the temperature at 130°C for 60 minutes to ensure full dye penetration and fixation.
- Cool the dyebath to 60°C.
- Rinse the fabric thoroughly with hot water.

Reduction Clearing

Objective: To remove unfixed **Disperse Red 91** from the surface of the dyed polyester fabric.

Materials:

- Dyed polyester fabric
- Sodium hydrosulfite (reducing agent)
- Caustic soda (sodium hydroxide)
- Acetic acid (for neutralization)

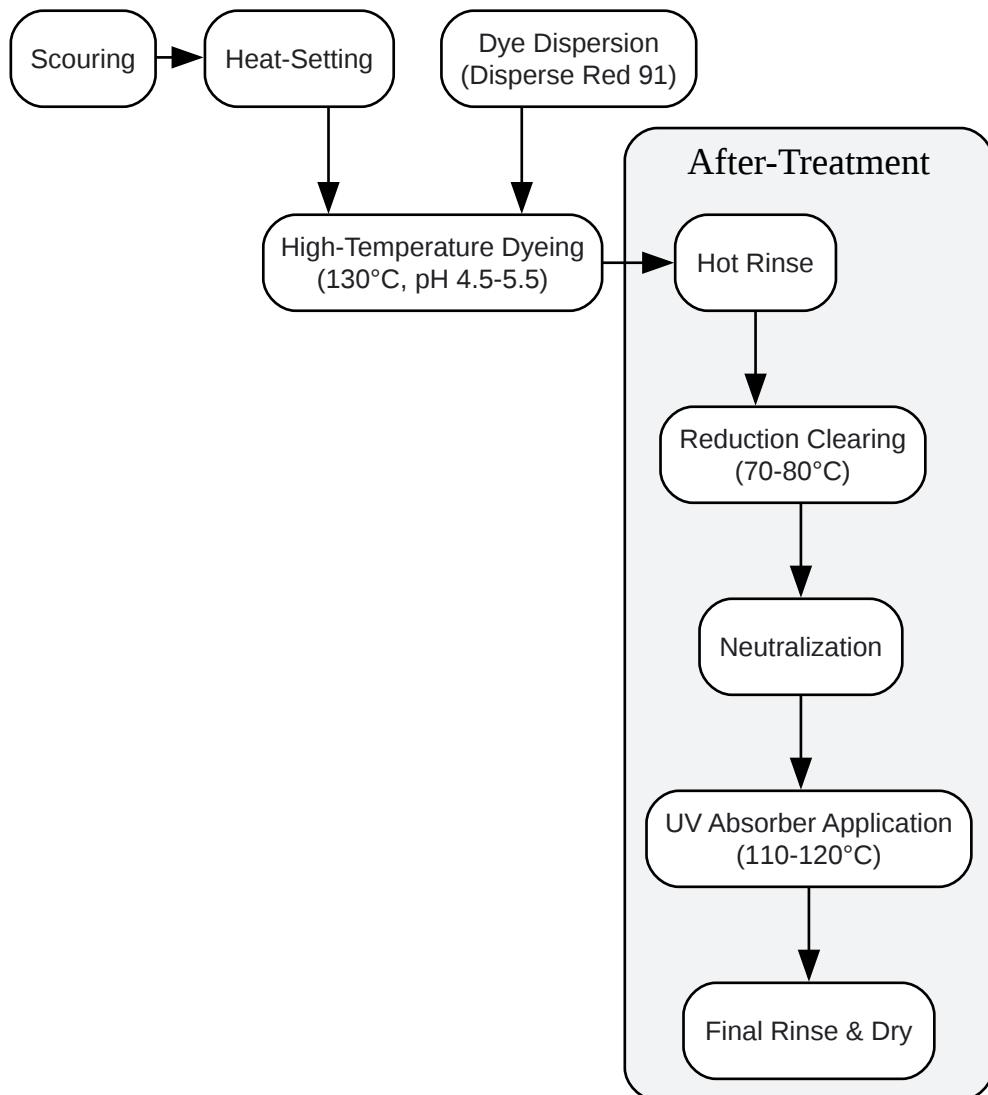
Procedure:

- Prepare a fresh bath with a liquor ratio of 10:1.
- Heat the bath to 70-80°C.

- Add caustic soda (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L) to the bath.
- Immerse the dyed polyester fabric and treat for 15-20 minutes at 70-80°C.
- Drain the reduction clearing bath.
- Rinse the fabric with hot water, followed by a cold water rinse.
- Neutralize the fabric in a bath containing acetic acid (e.g., 1 g/L) for 5-10 minutes.
- Rinse the fabric again with cold water and dry.

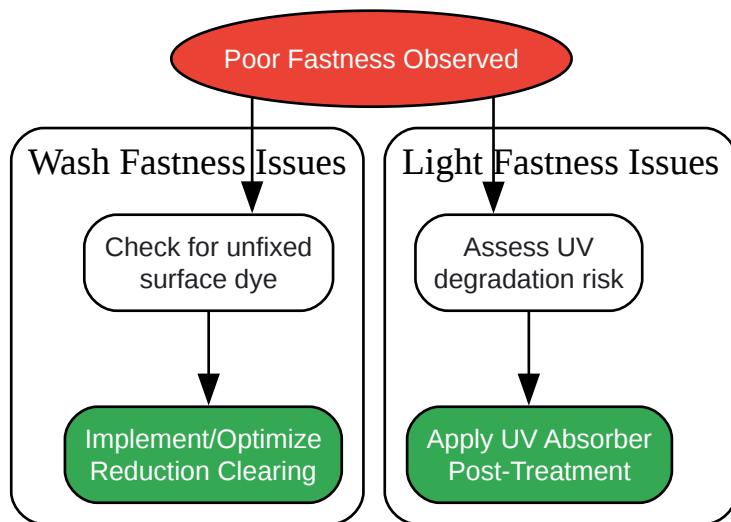
Application of UV Absorber by Exhaust Method

Objective: To apply a UV absorber to the dyed and reduction-cleared polyester fabric to enhance light fastness.


Materials:

- Dyed and reduction-cleared polyester fabric
- Benzotriazole-type UV absorber
- Acetic acid

Procedure:


- Prepare a fresh bath with a liquor ratio of 10:1.
- Add the UV absorber (e.g., 2-4% on weight of fabric) to the bath.
- Adjust the pH of the bath to approximately 5.0 with acetic acid.
- Introduce the fabric at around 50°C.
- Raise the temperature to 110-120°C and hold for 30 minutes.
- Cool the bath, rinse the fabric, and dry.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for dyeing polyester with **Disperse Red 91**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for poor light and wash fastness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. textileengineering.net [textileengineering.net]
- 2. How To Improve The Quality Of Disperse Dyeing - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 3. download.atlantis-press.com [download.atlantis-press.com]
- 4. Why is the color fastness of disperse dyes poor? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Improving the light and wash fastness of Disperse Red 91 on polyester]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076703#improving-the-light-and-wash-fastness-of-disperse-red-91-on-polyester>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com